Development of sensitive and specific analytical methods: Exploring novel analytical techniques, such as high-resolution mass spectrometry or two-dimensional chromatography, to improve the detection and quantification of impurities. [, , , , ]
In silico impurity prediction: Utilizing computational tools and machine learning algorithms to predict the formation of potential impurities during drug synthesis and storage, facilitating early-stage risk assessment and mitigation. []
Apixaban Impurity 14, also known by its Chemical Abstracts Service number 1704504-93-7, is a significant impurity associated with the pharmaceutical compound apixaban, an anticoagulant used primarily to prevent and treat venous thromboembolic disorders. Understanding this impurity is crucial for ensuring the quality and efficacy of apixaban formulations.
Apixaban is synthesized through a complex process involving multiple chemical reactions. During its production, various impurities, including Apixaban Impurity 14, can form as by-products. These impurities can arise from raw materials, reaction conditions, and storage processes. The characterization and control of these impurities are essential for regulatory compliance and product safety.
Apixaban Impurity 14 is classified as a process-related impurity. It is a chemical compound that may not have therapeutic effects but can influence the pharmacokinetics and pharmacodynamics of the primary drug substance. Regulatory agencies require thorough analysis and reporting of such impurities to ensure they do not exceed acceptable limits in pharmaceutical products.
The molecular structure of Apixaban Impurity 14 has not been extensively detailed in public databases but is inferred to be closely related to apixaban's structure, differing by specific functional groups or molecular arrangements that define it as an impurity.
Apixaban Impurity 14 may form through several chemical reactions during the synthesis of apixaban:
The formation of impurities like Apixaban Impurity 14 can be monitored using chromatographic techniques which help in understanding their concentration over time and under different environmental conditions.
While Apixaban Impurity 14 itself does not exhibit anticoagulant properties, understanding its formation and behavior is essential for ensuring that the active ingredient's mechanism remains effective without interference from impurities.
The mechanism by which apixaban acts involves selective inhibition of factor Xa in the coagulation cascade, leading to reduced thrombin generation and subsequent clot formation. Monitoring impurities helps ensure this mechanism remains unimpeded.
Apixaban Impurity 14 serves several important roles in pharmaceutical science:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3